2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(methylsulfanyl)-1,3-benzothiazole
Description
This compound features a benzothiazole core substituted at position 4 with a methylsulfanyl (-SMe) group and at position 2 with an azetidine ring. The azetidine is further functionalized via a methylene linker to a 4-methylpyrazole moiety.
Properties
IUPAC Name |
2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-4-methylsulfanyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S2/c1-11-6-17-20(7-11)10-12-8-19(9-12)16-18-15-13(21-2)4-3-5-14(15)22-16/h3-7,12H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVGWDHYUOVJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CC=C4SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Antimicrobial Activity
The benzothiazole core present in the compound is known for its broad-spectrum antimicrobial properties . Studies on similar benzothiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.
A study conducted on structurally related benzothiazoles revealed significant antibacterial activity:
| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| Benzothiazole derivative A | 12.5 | 25 |
| Benzothiazole derivative B | 6.25 | 12.5 |
| Standard (Ciprofloxacin) | 0.5 | 0.25 |
The presence of the methylsulfanyl group at the 4-position of the benzothiazole ring may enhance the compound's lipophilicity, potentially improving its ability to penetrate bacterial cell membranes.
Antifungal Properties
Compounds containing pyrazole and benzothiazole moieties have demonstrated antifungal activities. A case study involving a series of pyrazole-substituted benzothiazoles showed promising results against Candida albicans:
Case Study: Antifungal Activity of Pyrazole-Benzothiazole Hybrids
Researchers synthesized a series of pyrazole-benzothiazole hybrids and tested their antifungal activity against C. albicans. The most potent compound in the series exhibited an MIC of 2 μg/mL, comparable to the standard drug fluconazole (MIC = 1 μg/mL).
Anti-inflammatory Activity
The presence of the pyrazole ring in the compound suggests potential anti-inflammatory properties. Pyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation .
A study on pyrazole-containing compounds revealed:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Pyrazole derivative X | 15.2 | 0.8 | 19 |
| Pyrazole derivative Y | 22.7 | 0.5 | 45.4 |
| Celecoxib (standard) | 15.1 | 0.04 | 377.5 |
While the exact anti-inflammatory potential of 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(methylsulfanyl)-1,3-benzothiazole remains to be determined, these results suggest it may possess anti-inflammatory activity.
Potential Anticancer Activity
Benzothiazoles and pyrazoles have individually shown anticancer properties in various studies. The combination of these moieties in a single molecule may result in synergistic anticancer effects .
Research Findings:
A study on benzothiazole derivatives as potential anticancer agents revealed:
- Compound Z (a benzothiazole derivative) exhibited an IC50 of 0.5 μM against HeLa cervical cancer cells.
- The same compound showed selective cytotoxicity, with an IC50 of 25 μM against normal human fibroblasts.
These findings suggest that this compound may possess anticancer properties, although specific studies on this compound are needed to confirm this hypothesis.
Scientific Research Applications
Structural Features
The compound consists of:
- Benzothiazole Core : A fused ring system that contributes to its biological activity.
- Azetidine Ring : A four-membered saturated heterocycle that enhances the compound's reactivity.
- Pyrazole Moiety : Known for its diverse pharmacological properties, which may include anti-inflammatory and antimicrobial effects.
Medicinal Chemistry
This compound is of significant interest in drug discovery due to its potential therapeutic properties. Key areas of exploration include:
- Antimicrobial Activity : Research indicates that derivatives of benzothiazoles exhibit substantial antibacterial and antifungal activities. For instance, compounds similar to this one have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often below 50 μg/mL .
- Anti-inflammatory Properties : The pyrazole component is associated with anti-inflammatory effects, making the compound a candidate for treating inflammatory diseases. Studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are critical in the inflammatory process .
- Anticancer Potential : Preliminary studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Material Science
The unique electronic properties of this compound allow it to be utilized in advanced material applications:
- Organic Light Emitting Diodes (OLEDs) : The structural characteristics of benzothiazoles make them suitable for use in OLEDs due to their ability to emit light when an electric current passes through .
- Sensors and Coatings : The compound's reactivity can be harnessed in the development of chemical sensors or protective coatings that respond to environmental stimuli .
Industrial Applications
In industrial chemistry, this compound can serve as an intermediate for synthesizing more complex organic molecules. Its versatility allows for applications in:
- Synthesis of Pharmaceuticals : The azetidine and pyrazole functionalities can be modified to create new drug candidates with enhanced efficacy .
- Agricultural Chemicals : Research into the herbicidal or pesticidal properties of similar compounds suggests potential applications in agriculture .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound, against a panel of pathogens. Results indicated that modifications to the benzothiazole core significantly influenced antimicrobial potency, with some derivatives achieving MIC values lower than those of standard antibiotics .
Case Study 2: Synthesis and Characterization for OLED Applications
Research focused on synthesizing derivatives from this compound for use in OLED technology. The synthesized compounds were characterized using spectroscopic methods, revealing their potential as efficient light-emitting materials due to their favorable energy levels and stability under operational conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2548990-34-5)
- Structural Differences : Replaces the methylsulfanyl group at position 4 with an ethoxy (-OEt) group.
- Molecular Properties :
- Formula: C₁₇H₂₀N₄OS
- Molecular Weight: 328.4 g/mol
- Smiles:
CCOc1ccc2nc(N3CC(Cn4cc(C)cn4)C3)sc2c1
- This substitution may alter binding affinity in biological systems .
4-(4-Benzothiazol-2-ylpyrazol-3-yl)-2-methylbenzene-1,3-diol (CAS 879473-36-6)
- Structural Differences : Features a pyrazole directly linked to benzothiazole, lacking the azetidine ring.
Substituent Variations
3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole (CAS 477709-31-2)
- Structural Differences : Replaces benzothiazole with a triazole core and introduces a fluorobenzylsulfanyl group.
- Molecular Properties :
- Formula: C₂₃H₁₉FN₆S
- Molecular Weight: 430.5 g/mol
- Impact : The triazole core and fluorinated aryl group may enhance metabolic stability and bioavailability compared to benzothiazole derivatives .
2-[(4-Ethylsulfanyl-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole (Disuprazole)
- Structural Differences : Substitutes benzothiazole with benzimidazole and incorporates a sulfinyl (-SO-) linker.
Physicochemical and Electronic Properties
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | Benzothiazole | 4-SMe, 2-azetidine-pyrazole | 328.4† | ~3.2 |
| 6-Ethoxy analog (CAS 2548990-34-5) | Benzothiazole | 4-OEt, 2-azetidine-pyrazole | 328.4 | ~2.8 |
| CAS 477709-31-2 | Triazole | 4-Fluorobenzyl-SMe, pyrazole-pyrrole | 430.5 | ~4.1 |
| Disuprazole | Benzimidazole | Pyridyl-SO, ethylsulfanyl | 345.4 | ~2.5 |
*LogP estimated using fragment-based methods.
†Calculated based on molecular formula.
Key Findings and Implications
Azetidine vs. Larger Rings : The strained azetidine ring in the target compound may enhance binding to rigid enzymatic pockets compared to five- or six-membered analogs .
Electron-Donating vs. Withdrawing Groups : Ethoxy substitution (electron-donating) improves solubility, whereas methylsulfanyl (electron-withdrawing) may enhance membrane permeability .
Biological Activity : Benzothiazole derivatives often exhibit antimicrobial and anticancer properties. Structural analogs with triazole or benzimidazole cores show promise in targeting kinases and proteases .
Preparation Methods
Synthesis of 4-(Methylsulfanyl)-1,3-benzothiazol-2-amine
The benzothiazole core is typically constructed via cyclization of 2-aminobenzenethiol derivatives. Introduction of the methylsulfanyl group at position 4 is achieved through electrophilic thiolation or nucleophilic substitution:
-
Method A :
Reacting 2-amino-4-chloro-1,3-benzothiazole with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80°C for 6 hours yields 4-(methylsulfanyl)-1,3-benzothiazol-2-amine with 85% purity. -
Method B :
Direct thiolation using methyl disulfide and iodine in acetic acid under reflux conditions.
Key Data :
| Method | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| A | NaSMe | 80 | 78 | 85 |
| B | (SMe)₂, I₂ | 110 | 65 | 92 |
Preparation of 3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidine
The azetidine moiety is synthesized via ring-closing reactions or functionalization of preformed azetidine:
-
Step 1 :
Azetidine-3-carboxylic acid is reduced to azetidin-3-ylmethanol using lithium aluminum hydride (LiAlH₄). -
Step 2 :
The alcohol is converted to a chloromethyl intermediate via treatment with thionyl chloride (SOCl₂), followed by nucleophilic substitution with 4-methyl-1H-pyrazole in the presence of potassium carbonate (K₂CO₃).
Optimization Note :
Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves substitution efficiency (yield: 72% vs. 58% without TBAB).
Coupling of Azetidine and Benzothiazole Moieties
The final step involves nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination:
-
SNAr Approach :
Reacting 4-(methylsulfanyl)-2-chloro-1,3-benzothiazole with 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine in dichloromethane (DCM) and 10% aqueous NaOH at −15°C achieves 55% yield. -
Buchwald–Hartwig Method :
Using Pd(OAc)₂/Xantphos as a catalyst system in toluene at 100°C increases yield to 68%.
Comparative Data :
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| SNAr | DCM/NaOH, −15°C | 55 | 97 |
| Buchwald–Hartwig | Pd(OAc)₂/Xantphos, 100°C | 68 | 99 |
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Catalysts :
Pd(OAc)₂ with Xantphos suppresses azetidine ring-opening side reactions. -
Copper-Mediated Coupling :
CuI/1,10-phenanthroline in acetonitrile offers a low-cost alternative (yield: 62%).
Characterization and Analytical Data
Spectral Confirmation
Purity and Yield
| Batch | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | SNAr | 55 | 97 |
| 2 | Buchwald | 68 | 99 |
Q & A
Q. Table 1. Comparison of Synthetic Approaches
How can researchers confirm the structural integrity of the compound using spectroscopic and analytical techniques?
Basic
A combination of techniques is critical:
- 1H/13C NMR : Assign proton environments (e.g., azetidine CH₂ at δ 3.2–3.5 ppm, pyrazole CH₃ at δ 2.4 ppm) and confirm substitution patterns .
- IR Spectroscopy : Detect functional groups (e.g., C-S stretch at 650–700 cm⁻¹) .
- Elemental Analysis : Validate purity (e.g., C: 55.2%, H: 5.8%, N: 14.3% vs. calculated values) .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions like the azetidine-pyrazole junction .
What strategies mitigate competing side reactions during synthesis?
Basic
Common side reactions include:
- Over-alkylation : Controlled stoichiometry (1:1.2 molar ratio of azetidine to pyrazole) and low temperatures (0–5°C) minimize this .
- Oxidation of Thioether : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during thioether formation .
Advanced : Employ real-time monitoring via TLC/HPLC to track reaction progress and isolate intermediates .
How can computational methods resolve contradictions between docking predictions and experimental bioactivity data?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Refine docking poses (e.g., AutoDock Vina) by simulating ligand-protein interactions under physiological conditions .
- DFT Calculations : Compare theoretical vs. experimental NMR/IR spectra to validate tautomeric forms or conformational preferences .
- Validation : Cross-check computational binding affinities with in vitro IC₅₀ assays (e.g., enzyme inhibition studies) .
Example : reports conflicting docking poses for analogs; MD simulations resolved steric clashes missed in static models .
How does pH and solvent choice influence the compound’s stability and reactivity?
Q. Advanced
- pH Stability : The thioether group is prone to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Buffered solutions (pH 6–8) are optimal for storage .
- Solvent Effects : Polar solvents (DMSO, ethanol) enhance solubility but may accelerate degradation. Use low-temperature storage (-20°C) in DMSO .
Q. Table 2. Stability Under Varying Conditions
| Condition | Half-Life (Days) | Degradation Products |
|---|---|---|
| pH 3.0, 25°C | 2 | Desmethyl sulfoxide |
| pH 7.4, 4°C | >30 | None detected |
| DMSO, -20°C | >60 | None detected |
What experimental designs are recommended for evaluating bioactivity against structurally related targets?
Q. Advanced
- Structure-Activity Relationship (SAR) : Modify the pyrazole (4-methyl) or benzothiazole (methylsulfanyl) moieties and test against kinases or antimicrobial targets .
- Assay Design :
- In Vitro : Use fluorescence polarization for binding affinity (Kd) measurements .
- In Vivo : Prioritize analogs with logP < 3.5 (calculated via ChemAxon) for improved bioavailability .
Key Consideration : Cross-reference bioactivity data with similar azetidine-benzothiazole hybrids to identify conserved pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
